Bromodifluoroacetyl fluoride

概要

説明

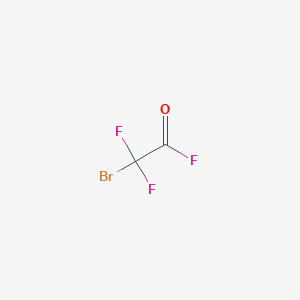

Bromodifluoroacetyl fluoride is a chemical compound with the molecular formula C₂BrF₃O and a molecular weight of 176.92 g/mol . It is a halogenated acetyl fluoride, characterized by the presence of bromine and two fluorine atoms attached to the acetyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: Bromodifluoroacetyl fluoride can be synthesized by converting 1,1-difluoro-1,2-dibromodihaloethane with oleum containing 50-70% sulfur trioxide. The reaction produces bromodifluoroacetyl halide, which can then be reacted directly with either an alcohol or water . This method does not require a catalyst and involves continuous extraction of the bromodifluoroacetyl halide from the reaction medium.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes, with a focus on optimizing reaction conditions to ensure high yield and purity. The use of oleum and continuous extraction techniques are standard practices in industrial settings to maintain efficiency and safety.

化学反応の分析

Types of Reactions: Bromodifluoroacetyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of new carbon-fluorine or carbon-oxygen bonds.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in reactions with this compound include alcohols, amines, and water.

Reaction Conditions: These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures, to ensure controlled reactivity.

Major Products Formed:

Substitution Products: Depending on the nucleophile, the major products can include substituted acetyl fluorides or acetyl halides.

Addition Products: The addition of nucleophiles can result in the formation of difluoroacetyl derivatives.

科学的研究の応用

Pharmaceutical Applications

Bromodifluoroacetyl fluoride serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its utility arises from its ability to introduce fluorinated groups into organic molecules, which can enhance biological activity and stability.

- Synthesis of Active Pharmaceutical Ingredients (APIs) : this compound is used to prepare bromodifluoroacetic acid and its esters, which are precursors for various APIs. These compounds often exhibit improved pharmacokinetic properties due to the presence of fluorine atoms, which can influence lipophilicity and metabolic stability .

- Plant Protection Products : The compound is also instrumental in the development of agrochemicals. It participates in reactions that yield herbicides and pesticides, contributing to the formulation of products that are effective against a wide range of pests while minimizing environmental impact .

Chemical Synthesis

The compound's reactivity makes it valuable in synthetic organic chemistry.

- Fluorination Reactions : this compound can be employed in fluorination reactions where it acts as a fluorinating agent. This property is particularly useful in synthesizing complex fluorinated molecules that are difficult to obtain through conventional methods .

- Formation of Fluorinated Derivatives : The compound can be transformed into various derivatives, including alkyl bromodifluoroacetates, through reactions with alcohols. This versatility allows chemists to tailor compounds for specific applications, enhancing their utility in research and industry .

Material Science

In material science, this compound has potential applications due to its unique chemical properties.

- Polymer Synthesis : The compound can be used to synthesize fluorinated polymers, which possess desirable characteristics such as chemical resistance, thermal stability, and low surface energy. These materials are useful in coatings, adhesives, and advanced composites .

- Surface Modification : Its ability to modify surfaces at a molecular level makes it an interesting candidate for developing advanced materials with specific properties, such as hydrophobicity or oleophobicity. This application is particularly relevant in creating self-cleaning surfaces or protective coatings for electronic devices .

Environmental Considerations

While this compound has numerous applications, it is essential to consider the environmental implications of its use.

- Toxicity and Safety : The production and application of this compound can generate hazardous byproducts, including hydrofluoric acid (HF) and other inorganic fluorides. Therefore, processes involving this compound must be designed to minimize effluent generation and ensure safe handling practices .

- Regulatory Compliance : As with many fluorinated compounds, regulatory scrutiny regarding their environmental impact is increasing. Researchers and manufacturers must adhere to guidelines that govern the use of such substances to mitigate potential ecological risks .

Case Study 1: Synthesis of Bromodifluoroacetic Acid

A study demonstrated the efficient synthesis of bromodifluoroacetic acid from this compound using various alcohols under controlled conditions. The reaction yielded high purity products with minimal byproducts, showcasing the compound's utility as a precursor in pharmaceutical chemistry .

Case Study 2: Development of Fluorinated Polymers

Research highlighted the use of this compound in developing novel fluorinated polymers with enhanced thermal stability and chemical resistance. These materials were tested for applications in harsh environments, demonstrating their potential for industrial use .

作用機序

The mechanism by which bromodifluoroacetyl fluoride exerts its effects involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is highly susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to create a wide range of fluorinated compounds.

Molecular Targets and Pathways:

Enzymes: this compound can inhibit or modify enzyme activity by reacting with active site residues.

Proteins: It can form covalent bonds with protein side chains, altering their structure and function.

類似化合物との比較

Bromodifluoroacetyl Chloride: Similar in structure but contains a chlorine atom instead of a fluoride atom.

Trifluoroacetyl Fluoride: Contains three fluorine atoms attached to the acetyl group, differing in its reactivity and applications.

Acetyl Fluoride: Lacks halogen substituents, making it less reactive compared to bromodifluoroacetyl fluoride.

Uniqueness: this compound is unique due to its combination of bromine and fluorine atoms, which confer distinct reactivity and stability. This makes it particularly valuable in the synthesis of complex fluorinated compounds and in applications requiring specific chemical properties.

生物活性

Bromodifluoroacetyl fluoride (CF₂BrC(O)F) is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activity and utility as a synthetic intermediate. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

This compound can be synthesized through various methods, including gas-phase reactions involving bromotrifluoroethene and molecular oxygen. Its structure consists of a bromine atom, two fluorine atoms, and an acetyl group, which contributes to its reactivity and biological properties. The compound is noted for its role in synthesizing biologically active molecules, particularly in the development of fluorinated drugs.

The biological activity of this compound is primarily attributed to its electrophilic nature, which allows it to interact with nucleophiles in biological systems. This reactivity can lead to modifications in biomolecules such as proteins and nucleic acids, potentially influencing cellular processes.

- Protein Interaction : this compound can form covalent bonds with amino acid residues in proteins, altering their function and stability.

- Nucleic Acid Modifications : The compound may also react with nucleic acids, leading to changes in gene expression or DNA integrity.

Case Studies

Several studies have investigated the biological effects of this compound and related compounds:

- Fluorinated Cyclic Amines : Research has shown that this compound serves as a precursor for synthesizing fluorinated cyclic amines, which exhibit significant pharmacological activities. For instance, α,α-difluoro-γ-lactams synthesized from this compound have demonstrated antimicrobial properties .

- Toxicological Studies : Studies assessing the toxicological profile of this compound indicate that while it can exhibit beneficial biological activities at low concentrations, higher doses may lead to cytotoxic effects. This duality is critical for understanding its therapeutic window .

Data Table: Biological Activity Overview

特性

IUPAC Name |

2-bromo-2,2-difluoroacetyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2BrF3O/c3-2(5,6)1(4)7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REOFZGQDJKOKFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378336 | |

| Record name | Bromo(difluoro)acetyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38126-07-7 | |

| Record name | Bromo(difluoro)acetyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the formation of Bromodifluoroacetyl fluoride?

A1: this compound (CF2BrC(O)F) can be formed through the gas-phase oxidation of bromotrifluoroethene (CF2CFBr) initiated by trifluoromethylhypofluorite (CF3OF) []. This suggests a potential reaction pathway for the synthesis of this compound.

Q2: Are there any studies on the structural characterization of this compound?

A2: Yes, there are studies dedicated to exploring the structural aspects of this compound. While the abstract of [] doesn't delve into the specifics, it highlights the compound's formation. The title of the second paper suggests that both experimental and theoretical studies have been conducted on CF2BrC(O)F []. These likely involve spectroscopic techniques to determine its structure and properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。